molecular formula C19H21BrN4O3S B2813475 N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide CAS No. 834909-91-0

N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide

Cat. No.: B2813475
CAS No.: 834909-91-0
M. Wt: 465.37
InChI Key: DHAGIFWLGNVIHB-FOKLQQMPSA-N
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Description

N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenoxy group, an ethoxy substituent, and a benzylacetamide moiety. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Brominated Phenoxy Intermediate: The initial step involves the bromination of a suitable phenol derivative to introduce the bromine atom at the desired position.

    Ethoxylation: The brominated intermediate is then subjected to ethoxylation to introduce the ethoxy group.

    Hydrazonation: The ethoxylated intermediate undergoes a reaction with aminocarbonothioyl hydrazine to form the hydrazono group.

    Acylation: Finally, the hydrazono intermediate is acylated with benzylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the hydrazono group.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the hydrazono group.

    Substitution: Substituted phenoxy derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its hydrazono and brominated phenoxy groups. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{(E)-[(Aminocarbonyl)hydrazono]methyl}-2-bromo-6-ethoxyphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(4-{(E)-[(Aminocarbonothioyl)hydrazono]methyl}-2-bromo-6-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide

Uniqueness

The uniqueness of N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-[2-bromo-4-[(E)-(carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3S/c1-2-26-16-9-14(11-23-24-19(21)28)8-15(20)18(16)27-12-17(25)22-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,22,25)(H3,21,24,28)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAGIFWLGNVIHB-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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